(R)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
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Overview
Description
®-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes an ethyl group, a methylpyrrolidine ring, and an ethane-1,2-diamine backbone. Its molecular formula is C8H19N3, and it has a molecular weight of 157.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the reaction of ethylamine with 1-methylpyrrolidine-3-carboxaldehyde, followed by reduction and subsequent amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine
In medicine, ®-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets, including neurotransmitter receptors and enzymes involved in disease pathways .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
- ®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
- N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Uniqueness
®-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
N'-ethyl-N'-[(3R)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-12(7-5-10)9-4-6-11(2)8-9/h9H,3-8,10H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZIMOJDMMJJE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN)[C@@H]1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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